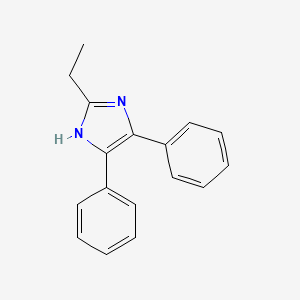
2-Ethyl-4,5-diphenyl-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,5-diphenyl-1H-imidazole is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its structural complexity and potential applications in various scientific fields. The presence of ethyl and phenyl groups attached to the imidazole ring enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4,5-diphenyl-1H-imidazole typically involves the condensation of benzil, benzaldehyde, and ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the imidazole ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Imidazole derivatives with oxidized side chains.
Reduction: Hydrogenated imidazole compounds.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
Scientific Research Applications
2-Ethyl-4,5-diphenyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-ethyl-4,5-diphenyl-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can bind to specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
2-Ethyl-4,5-diphenyl-1H-imidazole can be compared with other imidazole derivatives such as:
- 2-Isopropyl-4,5-diphenyl-1H-imidazole
- 1-Methyl-4,5-diphenyl-1H-imidazole
- 2-tert-Butyl-4,5-diphenyl-1H-imidazole
Uniqueness: The ethyl group at the 2-position and the phenyl groups at the 4 and 5 positions confer unique steric and electronic properties to this compound, distinguishing it from its analogs. These structural features can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
13682-29-6 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-ethyl-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C17H16N2/c1-2-15-18-16(13-9-5-3-6-10-13)17(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19) |
InChI Key |
JFGCBMQXGWFESU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















